

(R)-4-Hydroxy-piperidin-2-one chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-4-Hydroxy-piperidin-2-one

Cat. No.: B1294110

[Get Quote](#)

An In-depth Technical Guide on (R)-4-Hydroxy-piperidin-2-one

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **(R)-4-Hydroxy-piperidin-2-one**. The content is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Chemical Properties

(R)-4-Hydroxy-piperidin-2-one is a chiral heterocyclic compound belonging to the piperidinone family. Its structure incorporates a hydroxyl group at the 4-position of a piperidin-2-one ring, conferring stereospecific properties that are of significant interest in the synthesis of complex molecules and pharmaceutical intermediates.

Physicochemical Data

Quantitative data for **(R)-4-Hydroxy-piperidin-2-one** and its corresponding racemate are summarized below. It is important to note that while specific experimental data for the (R)-enantiomer is limited in publicly accessible literature, computed properties and data for the racemic mixture provide valuable reference points.

Property	Value	Reference
IUPAC Name	(4R)-4-hydroxypiperidin-2-one	
Synonyms	(R)-4-Hydroxypiperidin-2-one	
CAS Number	1051316-41-6	
Molecular Formula	C ₅ H ₉ NO ₂	[1]
Molecular Weight	115.13 g/mol	[1]
Exact Mass	115.063328530 Da	Computed by PubChem [1]
Topological Polar Surface Area	49.3 Å ²	Computed by Cactvs [1]
Hydrogen Bond Donor Count	2	Computed by Cactvs [1]
Hydrogen Bond Acceptor Count	2	Computed by Cactvs [1]
Rotatable Bond Count	0	Computed by Cactvs [1]

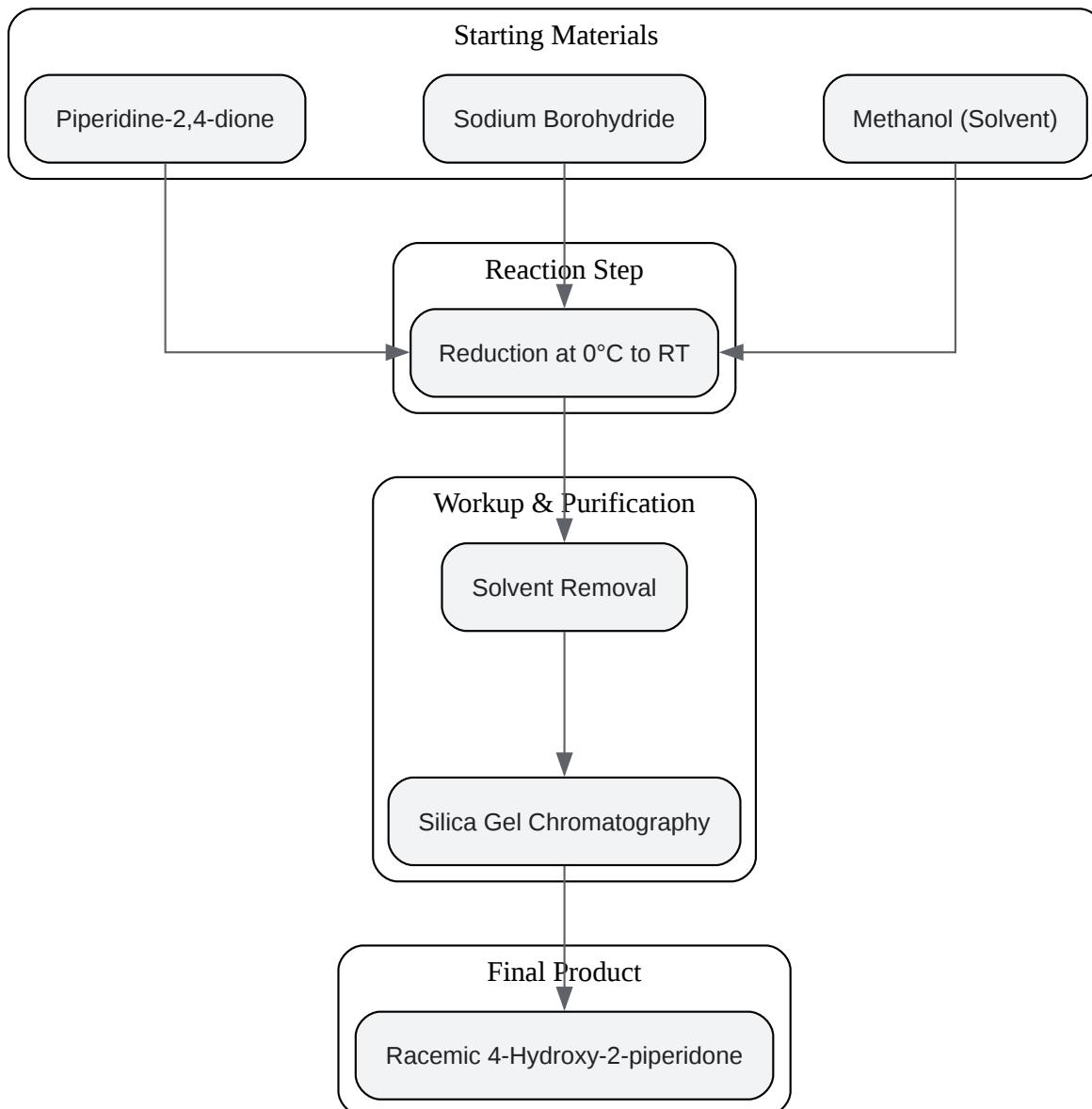
Note: Experimental data such as melting point, boiling point, and specific solubility for the (R)-enantiomer are not readily available in the cited literature. Data for related compounds are often used as an estimation.

Synthesis and Experimental Protocols

The synthesis of chiral 4-hydroxy-piperidin-2-one is a key step for its use as a building block. While specific protocols for the asymmetric synthesis of the (R)-enantiomer are proprietary or not widely published, a common method for producing the racemic mixture involves the reduction of a dione precursor.

Synthesis of Racemic 4-Hydroxy-2-piperidone

A representative experimental protocol for the synthesis of racemic 4-hydroxy-2-piperidone is the reduction of piperidine-2,4-dione using a chemical reducing agent.


Experimental Protocol:

- Reaction Setup: A solution of piperidine-2,4-dione (1 g, 8.8 mmol) is prepared in methanol (25 mL) and cooled to 0°C in an ice bath.
- Addition of Reducing Agent: Sodium borohydride (NaBH₄) (1 g, 26.55 mmol) is added slowly to the cooled solution.
- Reaction: The reaction mixture is stirred at room temperature overnight.
- Workup: The solvent is removed by distillation under reduced pressure.
- Purification: The resulting residue is purified by silica gel column chromatography, using a mobile phase of dichloromethane/methanol (5:1, v/v).
- Yield: This process affords 4-hydroxy-2-piperidone as a yellow solid with a reported yield of 87%.

This protocol is adapted from patent literature describing the synthesis of the racemic mixture.

General Synthesis Workflow

The following diagram illustrates the general workflow for the chemical reduction of piperidine-2,4-dione.

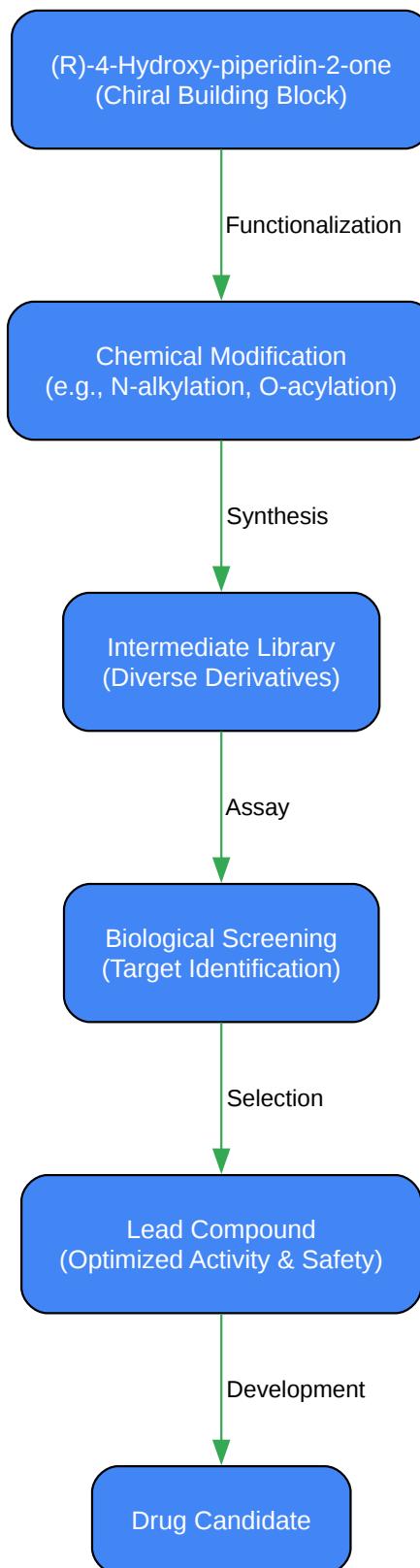
[Click to download full resolution via product page](#)

General workflow for the synthesis of racemic 4-hydroxy-2-piperidone.

Biological Significance and Applications

The piperidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Derivatives of piperidin-4-one, a closely related structure, have demonstrated a broad range of pharmacological activities.

Known Activities of Piperidinone Derivatives


- **Antimicrobial Agents:** Certain piperidin-4-one derivatives have shown significant *in vitro* antibacterial and antifungal activity.[\[2\]](#)
- **Antitumor Properties:** The piperidin-4-one core is found in mimics of curcumin that exhibit antiproliferative properties against various cancer cell lines, including breast and pancreatic cancer.[\[3\]](#)[\[4\]](#)
- **Analgesic Activity:** The piperidine ring is a core component of many analgesics. Various synthetic derivatives of 4-hydroxypiperidine have been synthesized and screened for their pain-relief potential.[\[5\]](#)
- **Anti-inflammatory Effects:** Some N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones have been shown to possess anti-inflammatory properties by inhibiting inflammatory cytokines like IL-6 and TNF- α .[\[3\]](#)

The presence of a chiral center in **(R)-4-Hydroxy-piperidin-2-one** makes it a valuable building block for creating stereospecific drugs, potentially leading to improved efficacy and reduced off-target effects compared to racemic mixtures.

Role as a Synthetic Intermediate

(R)-4-Hydroxy-piperidin-2-one serves as a versatile synthetic intermediate. Its functional groups—a secondary amine (within the lactam), a hydroxyl group, and a carbonyl group—allow for a variety of chemical modifications, making it a key component in the synthesis of more complex pharmaceutical agents.

The logical relationship for its application in drug development can be visualized as follows:

[Click to download full resolution via product page](#)

Logical workflow from chiral building block to drug candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-hydroxy-2-Piperidinone | C5H9NO2 | CID 11251988 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. caymanchem.com [caymanchem.com]
- 4. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents
[patents.google.com]
- 5. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14CINO | CID 38282 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(R)-4-Hydroxy-piperidin-2-one chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294110#r-4-hydroxy-piperidin-2-one-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com